molecular formula C9H5N3O2 B014203 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 61875-40-9

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No.: B014203
CAS No.: 61875-40-9
M. Wt: 187.15 g/mol
InChI Key: NBOKWKXETLTPQV-UHFFFAOYSA-N
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Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core with two keto groups at positions 2 and 3, and a nitrile group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with a suitable nitrile source, such as potassium cyanide, to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxyquinoxaline derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydroxyquinoxaline derivatives.

    Substitution: Substituted quinoxalines with various functional groups replacing the nitrile group.

Scientific Research Applications

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage, ultimately causing cell death through apoptosis . The compound also affects cell cycle regulation and autophagy pathways, contributing to its antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.

Properties

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOKWKXETLTPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408316
Record name 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61875-40-9
Record name 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.90 g, 27.6 mmol) and 3,4-diaminobenzonitrile (275 mg, 2.06 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH. The yellow brown solid was air dried to yield 156.6 mg (40.8%) which was >98% pure by 1H NMR. An analytically pure sample was prepared by recrystallization of 100 mg in 10 mL glacial acetic acid to give 21.2 mg of fine white crystals. 1H NMR (d6 -DMSO) δ7.20 (d, J=8.1, 1H, ArH), 7.39 (d, J=1.2, 1H, ArH), 7.50 (dd, J=1.2, J=8.4, 1H, ArH), 12.09 (s, 1H, NH), 12.22 (s, 1H, NH). EIMS m/z 187(87, M+), 159 (100, bp), 131(83), 104 (77), 77 (65), 53 (43), 28 (30). EIHRMS calc. for C9H5N3O2 187.0381, found 187.0377.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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